![molecular formula C₁₅H₁₂D₄BrN₅O₆ B1140495 Brimonidine-d4 D-Tartrate CAS No. 1316758-27-6](/img/structure/B1140495.png)
Brimonidine-d4 D-Tartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brimonidine-d4 D-Tartrate is a high-quality reference standard used for pharmaceutical testing . It is a labelled version of Brimonidine, an α2 adrenergic agonist . It is used in the form of eye drops or applied to the skin .
Molecular Structure Analysis
The molecular formula of Brimonidine-d4 D-Tartrate is C15H12D4BrN5O6 . It has a molecular weight of 446.25 .
Physical And Chemical Properties Analysis
Brimonidine-d4 D-Tartrate is a solid substance . It is light yellow to yellow in color . It is a water-soluble anti-glaucoma drug .
Wissenschaftliche Forschungsanwendungen
Ophthalmology: Treatment of Glaucoma
Brimonidine Tartrate is widely used in the treatment of open-angle glaucoma and high intraocular pressure (IOP). It works by decreasing aqueous humor synthesis and increasing uveoscleral outflow .
Pharmaceutical Technology: Ion-Sensitive In Situ Gels
Research has been conducted on formulating an ophthalmic ion-sensitive in situ gel (ISG) of BRT to increase the drug’s retention time and bioavailability. This formulation can potentially provide a controlled release of the drug, enhancing its therapeutic efficacy .
Toxicology: Safety in Pediatric Use
Studies have highlighted the importance of keeping BRT out of reach of children due to potential neurological side effects. This research is crucial for developing safety guidelines and packaging .
Analytical Chemistry: Quantification in Biological Samples
Brimonidine levels in urine and plasma can be determined using ultra-performance liquid chromatography–tandem mass spectrometry (UPLC-MS/MS). This application is significant for toxicology studies and therapeutic drug monitoring .
Drug Delivery Systems: Sustained Ocular Delivery
The development of ion-activated in situ gelation systems for the sustained ocular delivery of BRT has been explored. Such systems can improve patient compliance and drug effectiveness .
Nanotechnology: Drug-Loaded Nanoparticles
Brimonidine Tartrate has been incorporated into nanoparticles to create a sustained-release drug delivery system. This approach can significantly improve the drug’s therapeutic profile and reduce dosing frequency .
Wirkmechanismus
Mode of Action
Brimonidine-d4 D-Tartrate is an alpha-2 adrenergic agonist . It binds preferentially to alpha-2 adrenoceptors over alpha-1 receptors . This interaction results in a decrease in noradrenaline release at the synaptic junction, reducing the stimulation of beta-2 adrenoceptors and the production of aqueous humor by the ciliary epithelium .
Biochemical Pathways
The binding of Brimonidine-d4 D-Tartrate to alpha-2 adrenoceptors triggers a complex Gi-coupled signaling cascade pathway . This pathway leads to a reduction in intraocular pressure by decreasing aqueous humor production and increasing uveoscleral outflow .
Pharmacokinetics
When administered ophthalmically, Brimonidine-d4 D-Tartrate is rapidly absorbed into the eye . It is metabolized extensively in the liver and excreted in the urine . The time to peak plasma concentration is between 1 to 4 hours, and the elimination half-life is approximately 3 hours .
Safety and Hazards
Eigenschaften
IUPAC Name |
5-bromo-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)quinoxalin-6-amine;(2S,3S)-2,3-dihydroxybutanedioic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN5.C4H6O6/c12-9-7(17-11-15-5-6-16-11)1-2-8-10(9)14-4-3-13-8;5-1(3(7)8)2(6)4(9)10/h1-4H,5-6H2,(H2,15,16,17);1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.0/s1/i5D2,6D2; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZHBYNSSDLTCRG-IQSCRJKKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br.C(C(C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C3=NC=CN=C3C=C2)Br)([2H])[2H])[2H].[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrN5O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Brimonidine-d4 D-Tartrate |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.